2-cyano-N-cyclopropyl-3-(naphthalen-1-yl)prop-2-enamide
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Description
2-cyano-N-cyclopropyl-3-(naphthalen-1-yl)prop-2-enamide is a useful research compound. Its molecular formula is C17H14N2O and its molecular weight is 262.312. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to targetDihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme involved in the de novo synthesis of pyrimidine .
Mode of Action
It’s known that compounds targeting dhodh typically inhibit the enzyme, disrupting the synthesis of pyrimidines and thus affecting dna replication .
Biochemical Pathways
The compound likely affects the pyrimidine biosynthesis pathway by inhibiting DHODH . This inhibition disrupts the production of uridine monophosphate (UMP), a precursor to all pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The downstream effects include halted cell growth and proliferation, particularly impacting rapidly dividing cells.
Result of Action
The inhibition of DHODH and subsequent disruption of pyrimidine biosynthesis can lead to the cessation of cell growth and proliferation . This makes DHODH inhibitors potential candidates for anticancer and immunosuppressive drugs.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . For instance, certain reactions involving similar compounds have been observed to occur under very mild conditions . .
Properties
IUPAC Name |
2-cyano-N-cyclopropyl-3-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-11-14(17(20)19-15-8-9-15)10-13-6-3-5-12-4-1-2-7-16(12)13/h1-7,10,15H,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDAPNOHAOOBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=CC=CC3=CC=CC=C32)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.